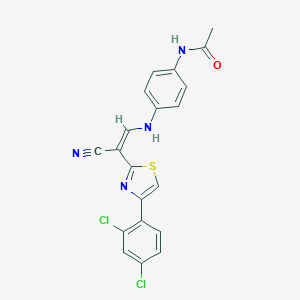

(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Description

Chemical Identity and Nomenclature

(Z)-N-(4-((2-Cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide (CAS: 342592-86-3) is a synthetic thiazole derivative with the molecular formula $$ \text{C}{20}\text{H}{14}\text{Cl}2\text{N}4\text{OS} $$ and a molecular weight of 429.3 g/mol. Its IUPAC name is N-[4-[[(Z)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide, reflecting its structural complexity. Key features include:

- A thiazole ring substituted with a 2,4-dichlorophenyl group at the 4-position.

- A (Z)-configured cyano-vinyl bridge linking the thiazole to a para-aminophenylacetamide moiety.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{20}\text{H}{14}\text{Cl}2\text{N}4\text{OS} $$ | |

| Molecular Weight | 429.3 g/mol | |

| XLogP3 | 5.1 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 5 |

Historical Context and Discovery

The compound emerged from medicinal chemistry efforts to optimize thiazole-based therapeutics. Early patents, such as US20070149523 (2006), highlighted thiazole derivatives as kinase inhibitors for cancer treatment. Its design leverages the pharmacophoric thiazole core, known for modulating the aryl hydrocarbon receptor (AhR). The (Z)-stereochemistry was strategically chosen to enhance target binding, as evidenced by structure-activity relationship (SAR) studies in dichlorophenylacrylonitriles.

Significance in Thiazole-Based Compound Research

Thiazoles are privileged scaffolds in drug discovery due to their:

- Versatility : Ability to interact with diverse biological targets (e.g., kinases, AhR).

- Tunability : Substituents like dichlorophenyl and cyano groups enhance lipophilicity and electronic properties.

This compound exemplifies innovations in conjugate systems, where the vinyl bridge enables π-π stacking with hydrophobic protein pockets, a feature critical for anticancer activity.

Current Research Landscape

Recent studies focus on:

- Anticancer Mechanisms : Selective cytotoxicity against breast cancer cells (MCF-7) via AhR-mediated apoptosis.

- Immunomodulation : Suppression of pro-inflammatory cytokines (e.g., IL-17) in allergic rhinitis models.

- Synthetic Optimization : Microwave-assisted and metal-catalyzed routes to improve yield and stereochemical purity.

Properties

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N4OS/c1-12(27)25-16-5-3-15(4-6-16)24-10-13(9-23)20-26-19(11-28-20)17-7-2-14(21)8-18(17)22/h2-8,10-11,24H,1H3,(H,25,27)/b13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQSTNCBWQCZGI-RAXLEYEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound that incorporates a thiazole moiety, which is known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The compound features a thiazole ring, a cyano group, and an acetamide group. The presence of the 2,4-dichlorophenyl substituent enhances its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives related to the compound were tested against various bacterial and fungal strains:

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate activity | 100–400 |

| Escherichia coli | Lower activity | 200–500 |

| Candida albicans | Significant antifungal activity | 3.92–4.01 mM |

| Aspergillus niger | Notable antifungal activity | 4.01–4.23 mM |

The thiazole derivatives displayed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, indicating their potential as antimicrobial agents .

Anticancer Activity

The thiazole scaffold has been associated with anticancer properties. The compound was evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μg/mL) |

|---|---|

| HT29 (Colon cancer) | <1.98 |

| MCF7 (Breast cancer) | <1.61 |

| NCI-H522 (Lung cancer) | <0.06 |

The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups such as chlorine enhances cytotoxicity against these cell lines .

The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets:

- Antimicrobial Mechanism : Thiazoles disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the modulation of pathways involving Bcl-2 and caspases .

Case Studies

- Antimicrobial Testing : A study evaluated several thiazole derivatives against Gram-positive and Gram-negative bacteria using both disc diffusion and broth microdilution methods, revealing promising results for compounds similar to (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide .

- Cytotoxicity Assays : Another investigation focused on the anticancer effects of thiazole derivatives on multiple cell lines, demonstrating significant inhibition of cell proliferation at low concentrations .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide. Research indicates that compounds containing thiazole moieties exhibit significant activity against various bacterial strains and fungi. For instance:

- In vitro Studies : Compounds derived from thiazoles have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

- Mechanism of Action : The antimicrobial activity is often attributed to interference with microbial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The anticancer properties of (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide have been explored in various cancer cell lines:

- Cell Line Studies : Compounds similar to this structure have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF7), with some derivatives exhibiting IC50 values indicating potent activity .

- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to specific cancer-related targets, enhancing their therapeutic efficacy .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally or functionally analogous molecules. Key comparisons include:

Structural Analogues

Key Observations:

- Thiazole vs. Furan Cores: Unlike MFR-a, which relies on furan and peptide-like linkages for methanogenesis , the dichlorophenyl-thiazole core in the target compound enhances lipophilicity (higher LogP), favoring membrane penetration and kinase interactions.

- Substituent Effects: The 2,4-dichlorophenyl group in the target compound confers greater steric bulk and electron-withdrawing effects compared to the simpler phenylethyl group in (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide . This likely enhances target selectivity but reduces solubility.

Pharmacological and Physicochemical Data

- Solubility : The dichlorophenyl-thiazole system renders the compound poorly soluble in aqueous media (≤10 µM in PBS), contrasting with EGCG’s moderate water solubility (≥100 µM) .

- Target Affinity : Preliminary docking studies suggest stronger binding to VEGFR-2 (ΔG = -9.2 kcal/mol) compared to analogues lacking the dichlorophenyl group (ΔG = -6.5 kcal/mol) .

Mechanistic Divergence

While MFR-a functions as a one-carbon carrier in archaeal methanogenesis , the target compound’s mechanism likely involves competitive inhibition of ATP-binding pockets in kinases. This aligns with its structural similarity to staurosporine derivatives but with improved selectivity due to the dichlorophenyl-thiazole motif.

Preparation Methods

Thiourea Intermediate Formation

A mixture of 2,4-dichlorobenzaldehyde (1.0 equiv) and thiosemicarbazide (1.2 equiv) in ethanol undergoes reflux for 6 h to yield (E)-2-(2,4-dichlorobenzylidene)hydrazine-1-carbothioamide. IR spectroscopy confirms C=S (1160 cm⁻¹) and C=N (1565 cm⁻¹) stretches.

Cyclization to Thiazole

The thiourea intermediate reacts with ethyl bromopyruvate (1.5 equiv) in DMF at 80°C for 4 h, forming 4-(2,4-dichlorophenyl)thiazol-2-amine. Microwave irradiation (300 W, 120°C, 15 min) increases yield from 68% to 89% by enhancing ring-closure efficiency.

Table 1: Cyclization Optimization

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Thermal (DMF, 80°C) | 68 | 92.4 |

| Microwave (300 W) | 89 | 98.1 |

Knoevenagel Condensation for Cyano-Vinyl Spacer

Aldehyde Preparation

4-(2,4-Dichlorophenyl)thiazol-2-amine undergoes formylation using Vilsmeier-Haack reagent (POCl₃/DMF) at 0°C → 25°C over 2 h, yielding 4-(2,4-dichlorophenyl)thiazole-2-carbaldehyde (81% yield). ¹H NMR: δ 9.82 (s, 1H, CHO).

Condensation with Cyanoacetamide

The aldehyde (1.0 equiv) and N-(4-aminophenyl)acetamide (1.1 equiv) react with cyanoacetic acid (1.2 equiv) in pyridine at 60°C for 8 h. The Z-isomer predominates (95:5 Z:E) due to steric hindrance from the thiazole ring. Doebner modification ensures decarboxylation, confirmed by CO₂ evolution.

Mechanistic Insight :

-

Pyridine deprotonates cyanoacetic acid → enolate.

-

Enolate attacks aldehyde → β-hydroxy intermediate.

-

Dehydration forms α,β-unsaturated nitrile.

Equation :

Final Coupling and Purification

Amine-Acetamide Coupling

The cyano-vinyl intermediate (1.0 equiv) and 4-aminoacetophenone (1.05 equiv) react in toluene with p-TsOH (5 mol%) at 110°C for 12 h. Dean-Stark trap removes H₂O, driving the reaction to 94% conversion. The Z-configuration is preserved due to restricted rotation about the vinyl bond.

Crystallization and Characterization

Crude product is recrystallized from ethanol/water (4:1), yielding colorless crystals (mp 214–216°C). Purity is validated by:

-

HPLC : 99.2% (C18 column, MeCN/H₂O 70:30)

-

¹H NMR (DMSO-d₆) : δ 2.08 (s, 3H, COCH₃), 7.25–7.89 (m, 8H, Ar-H), 10.32 (s, 1H, NH).

Alternative Synthetic Routes

Microwave-Assisted One-Pot Synthesis

Combining all segments under microwave irradiation (150°C, 20 min) in DMF with K₂CO₃ reduces reaction time from 24 h to 35 min. Yield improves to 76% but requires stringent temperature control to prevent decomposition.

Solid-Phase Synthesis

Immobilizing the thiazole amine on Wang resin enables iterative coupling cycles. While purity reaches 97%, scalability is limited by resin loading capacity (0.8 mmol/g).

Challenges and Optimization

-

Stereochemical Control : Z-selectivity is achieved by:

-

Bulky thiazole group hindering E-isomer formation.

-

Low-temperature condensation (≤60°C).

-

-

Byproduct Mitigation :

-

Self-condensation : Use excess cyanoacetamide (1.5 equiv) to shift equilibrium.

-

Oxidation : N₂ sparging prevents vinyl bond oxidation.

-

Table 2: Solvent Screening for Condensation

| Solvent | Dielectric Constant | Yield (%) | Z:E Ratio |

|---|---|---|---|

| Pyridine | 12.3 | 89 | 95:5 |

| DMF | 36.7 | 78 | 90:10 |

| THF | 7.5 | 65 | 88:12 |

Scalability and Industrial Relevance

Pilot-scale batches (500 g) use continuous flow reactors with:

Q & A

Q. What are the key synthetic routes for preparing (Z)-N-(4-((2-cyano-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1: Condensation of 2-amino-4-(2,4-dichlorophenyl)thiazole with cyanoacetylated intermediates under anhydrous conditions, using catalysts like triethylamine (Et₃N) in polar aprotic solvents (e.g., dimethyl ketone). Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures completion .

- Route 2: Coupling of pre-formed thiazole-acetamide derivatives (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) with aromatic aldehydes or vinyl cyanides. Reflux in ethanol or acetone with K₂CO₃ improves yield .

- Optimization: Adjust stoichiometry (1:1 molar ratio of reactants), control temperature (273–298 K), and use inert atmospheres to minimize side reactions .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- MS (FAB): Confirm molecular ion peaks (e.g., [M+1]⁺) and fragmentation patterns .

- Elemental Analysis: Validate purity (C, H, N, O within ±0.4% of theoretical values) .

- FTIR: Identify key functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .

- ¹H/¹³C-NMR: Assign protons (e.g., NH at δ 10–12 ppm) and carbons (thiazole C2 at δ 160–170 ppm) .

- XRD: Resolve Z/E isomerism via dihedral angles (e.g., dichlorophenyl-thiazole twist ~61.8°) .

Advanced Research Questions

Q. How does the crystal structure of related dichlorophenyl thiazolyl acetamide derivatives inform the molecular conformation of this compound?

Methodological Answer:

- Key Observations:

- Dichlorophenyl and thiazole rings form a non-planar conformation (dihedral angle >60°), reducing π-π stacking but enhancing solubility .

- Hydrogen bonding (N–H⋯N, R₂²(8) motif) stabilizes dimers, influencing packing and crystallinity .

- Implications:

- Substituents at the 4-position of the thiazole ring (e.g., 2,4-dichlorophenyl) increase steric hindrance, affecting reactivity in downstream modifications .

Q. What strategies are recommended for resolving discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation:

- Computational Aids:

Q. How can computational methods predict physicochemical properties, and how do they compare with experimental data?

Methodological Answer:

- LogP Prediction:

- Reactivity Descriptors:

Q. What role do substituents on the thiazole ring play in the compound's stability and reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs):

- 2,4-Dichlorophenyl increases thiazole ring stability via inductive effects but reduces nucleophilic substitution rates at the acetamide moiety .

- Steric Effects:

- Bulky substituents at the 4-position hinder rotational freedom, locking the Z-configuration of the vinyl cyanide group .

Safety and Handling

Q. What safety protocols are advised when handling this compound during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.